![molecular formula C18H19ClN2O3 B5268557 2-chloro-N-[5-methoxy-2-(morpholin-4-yl)phenyl]benzamide](/img/structure/B5268557.png)
2-chloro-N-[5-methoxy-2-(morpholin-4-yl)phenyl]benzamide
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Overview
Description
2-chloro-N-[5-methoxy-2-(morpholin-4-yl)phenyl]benzamide is an organic compound belonging to the class of phenylmorpholines These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of 2-chloro-N-[5-methoxy-2-(morpholin-4-yl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroaniline, 5-methoxy-2-nitrobenzaldehyde, and morpholine.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of automated reactors and continuous flow systems to scale up the synthesis process.
Chemical Reactions Analysis
2-chloro-N-[5-methoxy-2-(morpholin-4-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-chloro-N-[5-methoxy-2-(morpholin-4-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory properties and its ability to inhibit specific enzymes like COX-1 and COX-2.
Biological Research: It is used in studies related to cellular signaling pathways and the regulation of inflammatory responses.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-methoxy-2-(morpholin-4-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of enzymes like COX-1 and COX-2, which are involved in the inflammatory response . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Comparison with Similar Compounds
2-chloro-N-[5-methoxy-2-(morpholin-4-yl)phenyl]benzamide can be compared with other similar compounds, such as:
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide:
2-({5-chloro-2-[(2-methoxy-4-morpholin-4-yl)phenyl]amino}pyrimidin-4-yl}amino)-N-methylbenzamide: Another compound with a similar structure, used in various pharmacological studies.
Properties
IUPAC Name |
2-chloro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-13-6-7-17(21-8-10-24-11-9-21)16(12-13)20-18(22)14-4-2-3-5-15(14)19/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGMPNFEIXTFGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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